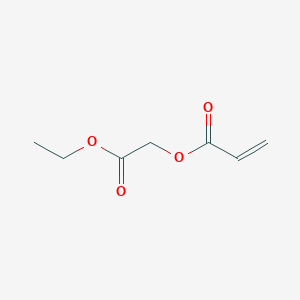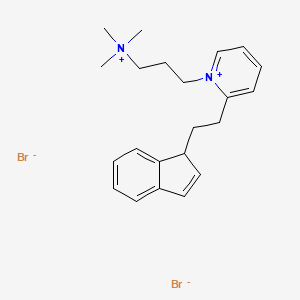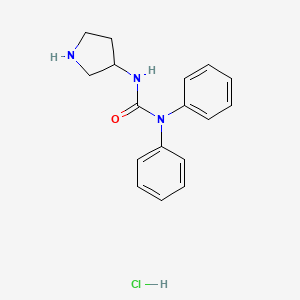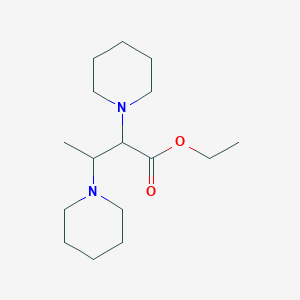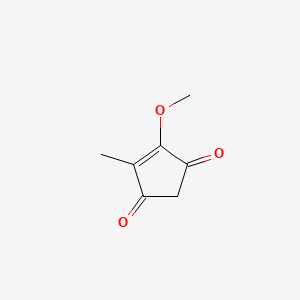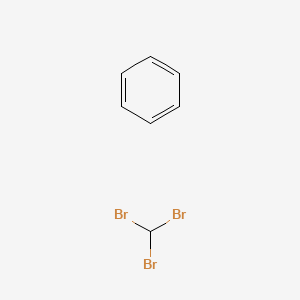
Benzene--tribromomethane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene–tribromomethane (1/1) is a compound formed by the combination of benzene and tribromomethane in a 1:1 ratio. Benzene is a well-known aromatic hydrocarbon with the chemical formula C₆H₆, while tribromomethane, also known as bromoform, has the chemical formula CHBr₃. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzene–tribromomethane (1/1) involves the reaction of benzene with tribromomethane under specific conditions. One common method is to mix benzene and tribromomethane in the presence of a catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of benzene–tribromomethane (1/1) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene–tribromomethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where one or more hydrogen atoms are replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction Reactions: Reduction of benzene–tribromomethane (1/1) can lead to the formation of less brominated compounds or the complete removal of bromine atoms.
Common Reagents and Conditions:
Halogenation: Benzene–tribromomethane (1/1) reacts with halogens in the presence of catalysts such as iron(III) bromide or aluminum chloride.
Nitration: The compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Major Products Formed:
Halogenated Derivatives: Substitution reactions with halogens result in the formation of halogenated benzene derivatives.
Nitro Compounds: Nitration reactions produce nitrobenzene derivatives.
Oxidized Products: Oxidation reactions yield various oxidized compounds depending on the reaction conditions.
Applications De Recherche Scientifique
Benzene–tribromomethane (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research on benzene–tribromomethane (1/1) includes its potential use in drug development and as a model compound for studying the interactions of halogenated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of benzene–tribromomethane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The presence of bromine atoms in the molecule enhances its reactivity and ability to form covalent bonds with biological targets. This property makes it a valuable tool for studying the mechanisms of action of halogenated compounds.
Comparaison Avec Des Composés Similaires
Benzene: A simple aromatic hydrocarbon with the formula C₆H₆.
Tribromomethane (Bromoform): A halogenated methane derivative with the formula CHBr₃.
Chlorobenzene: A halogenated benzene derivative with the formula C₆H₅Cl.
Nitrobenzene: A nitrated benzene derivative with the formula C₆H₅NO₂.
Comparison: Benzene–tribromomethane (1/1) is unique due to the presence of both benzene and tribromomethane moieties in a single molecule This combination imparts distinct chemical and physical properties to the compound, making it different from its individual components and other similar compounds
Propriétés
Numéro CAS |
22917-02-8 |
|---|---|
Formule moléculaire |
C7H7Br3 |
Poids moléculaire |
330.84 g/mol |
Nom IUPAC |
benzene;bromoform |
InChI |
InChI=1S/C6H6.CHBr3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H |
Clé InChI |
KUZPBXLLTIPSJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


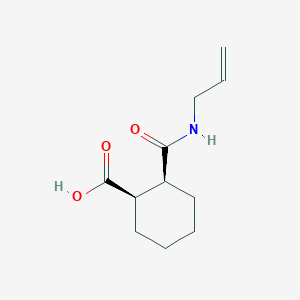
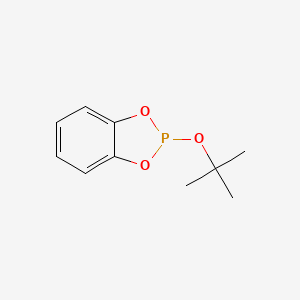
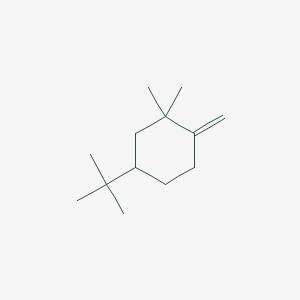

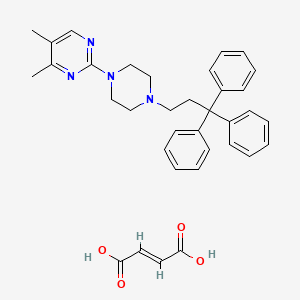
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
